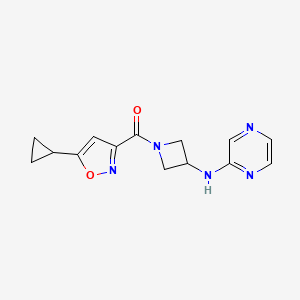

(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Descripción

The compound "(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone" features a unique hybrid structure combining a 5-cyclopropylisoxazole core with a 3-(pyrazin-2-ylamino)azetidine moiety linked via a methanone bridge. Isoxazoles are valued in medicinal chemistry for their metabolic stability and hydrogen-bonding capabilities, while pyrazine derivatives are known for their role in kinase inhibition and antimicrobial activity .

Propiedades

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c20-14(11-5-12(21-18-11)9-1-2-9)19-7-10(8-19)17-13-6-15-3-4-16-13/h3-6,9-10H,1-2,7-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFRAFOXOSSEFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CC(C3)NC4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopropylisoxazole ring, followed by the introduction of the pyrazinylaminoazetidine moiety. Common reagents used in these reactions include cyclopropylamine, isoxazole derivatives, and pyrazine-based intermediates. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mecanismo De Acción

The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

Key Observations:

Heterocycle Diversity : The target compound replaces the thiophene or triazole moieties found in analogs (7a, 7b, and triazole-thiol) with isoxazole and pyrazine , which may alter electronic properties and target selectivity.

Synthesis Methodology: While 7a and 7b utilize sulfur and cyano/ester reagents in 1,4-dioxane , the target compound’s synthesis likely requires distinct conditions to accommodate the azetidine and pyrazine groups.

Pharmacological and Physicochemical Hypotheses

Although direct data for the target compound are lacking, inferences can be drawn from its structural components:

- Isoxazole: Known to improve metabolic stability and reduce off-target effects compared to more labile heterocycles like furan .

- Pyrazine : Frequently associated with kinase inhibition (e.g., JAK2 or EGFR inhibitors) and antibacterial activity due to its π-deficient aromatic system .

- Azetidine : Conformational restraint may increase binding affinity for targets like G protein-coupled receptors (GPCRs) or proteases.

In contrast, analogs such as 7a and 7b prioritize thiophene-based frameworks, which are often linked to anticancer activity but may exhibit higher metabolic clearance. The triazole-thiol derivative’s radical scavenging activity further highlights how heterocycle choice dictates functional outcomes.

Actividad Biológica

(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone, with the CAS number 2309537-52-6, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a cyclopropylisoxazole ring and a pyrazinylaminoazetidine moiety, which contribute to its unique chemical properties and biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is C₁₄H₁₅N₅O₂, with a molecular weight of 285.30 g/mol. The compound's structure is characterized by the following features:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₅O₂ |

| Molecular Weight | 285.30 g/mol |

| CAS Number | 2309537-52-6 |

The biological activity of (5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is believed to involve interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects such as:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in disease pathways, contributing to its potential as an anticancer agent.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyrazine and isoxazole have been linked to cytotoxic effects on various cancer cell lines. A study highlighted the effectiveness of related compounds in inhibiting the growth of thyroid cancer cells and other malignancies through selective kinase inhibition .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives related to (5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone.

- Inhibition Studies : A study identified a related pyrazole derivative as a potent inhibitor of RET kinase, which is implicated in various cancers. The compound demonstrated high selectivity and potency against RET mutants .

- Cytotoxicity Assays : In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting that (5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone may exhibit similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.